

Spectroscopic Profile of 3-Bromo-2-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-hydroxybenzoic acid

Cat. No.: B049128

[Get Quote](#)

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for **3-Bromo-2-hydroxybenzoic acid** (CAS No: 3883-95-2), a substituted aromatic carboxylic acid. The analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its structural elucidation and characterization in research, synthesis, and drug development. While complete experimental datasets for this specific compound are not readily available in all public databases, this guide presents a combination of available data, predicted values based on its chemical structure, and generalized experimental protocols.

Data Presentation

The following tables summarize the expected and available quantitative spectroscopic data for **3-Bromo-2-hydroxybenzoic acid**.

Table 1: Predicted ^1H NMR Spectral Data for 3-Bromo-2-hydroxybenzoic acid

Note: Experimental data was not found in publicly accessible databases. The following are predicted values based on the structure. The actual spectrum may vary based on solvent and experimental conditions.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-4	~7.6 - 7.8	Doublet of doublets (dd)	~7.5 - 8.5, ~1.0 - 2.0
H-5	~6.9 - 7.1	Triplet (t)	~7.5 - 8.5
H-6	~7.9 - 8.1	Doublet of doublets (dd)	~7.5 - 8.5, ~1.0 - 2.0
-OH (hydroxyl)	Broad singlet	-	-
-COOH (carboxyl)	> 10.0	Broad singlet	-

Table 2: ^{13}C NMR Spectral Data for 3-Bromo-2-hydroxybenzoic acid

Note: A reference to a ^{13}C NMR spectrum exists in spectral databases, but the specific peak data is not publicly detailed. The following are approximate chemical shift ranges expected for the carbon atoms in the structure.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1 (C-COOH)	~110 - 115
C-2 (C-OH)	~155 - 160
C-3 (C-Br)	~115 - 120
C-4	~135 - 140
C-5	~120 - 125
C-6	~130 - 135
C=O (carboxyl)	~170 - 175

Table 3: Infrared (IR) Spectroscopy Data for 3-Bromo-2-hydroxybenzoic acid

Note: The following are characteristic absorption bands expected for the functional groups present in the molecule.

Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
O-H stretch (Carboxylic acid dimer)	2500 - 3300	Strong, Very Broad
O-H stretch (Phenolic)	3200 - 3600	Broad
C-H stretch (Aromatic)	3000 - 3100	Medium to Weak
C=O stretch (Carboxylic acid)	1680 - 1710	Strong
C=C stretch (Aromatic)	1450 - 1600	Medium to Weak
C-O stretch (Carboxylic acid/Phenol)	1210 - 1320	Strong
C-Br stretch	500 - 600	Medium to Strong

Table 4: Mass Spectrometry (MS) Data for 3-Bromo-2-hydroxybenzoic acid

Note: The molecular formula is C₇H₅BrO₃. The molecular weight is approximately 217.02 g/mol. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M and M+2) of nearly equal intensity.

Ion	m/z (calculated)	Description
[M] ⁺ (with ⁷⁹ Br)	~215.94	Molecular ion with ⁷⁹ Br isotope
[M+2] ⁺ (with ⁸¹ Br)	~217.94	Molecular ion with ⁸¹ Br isotope

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-2-hydroxybenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as the acidic protons of the hydroxyl and carboxylic acid groups may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for its ability to dissolve such compounds and slow down proton exchange.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts ($\delta = 0.00$ ppm).
- Data Acquisition:
 - Transfer the solution to a clean 5 mm NMR tube.
 - Place the tube in the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically 8-16 scans are sufficient.
 - For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain a spectrum where each unique carbon appears as a singlet. A larger number of scans (e.g., 128 or more) is generally required due to the low natural abundance of the ¹³C isotope.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Apply a baseline correction.
 - Calibrate the chemical shift scale using the TMS signal.

- For ^1H NMR, integrate the signals to determine the relative ratios of the different types of protons.

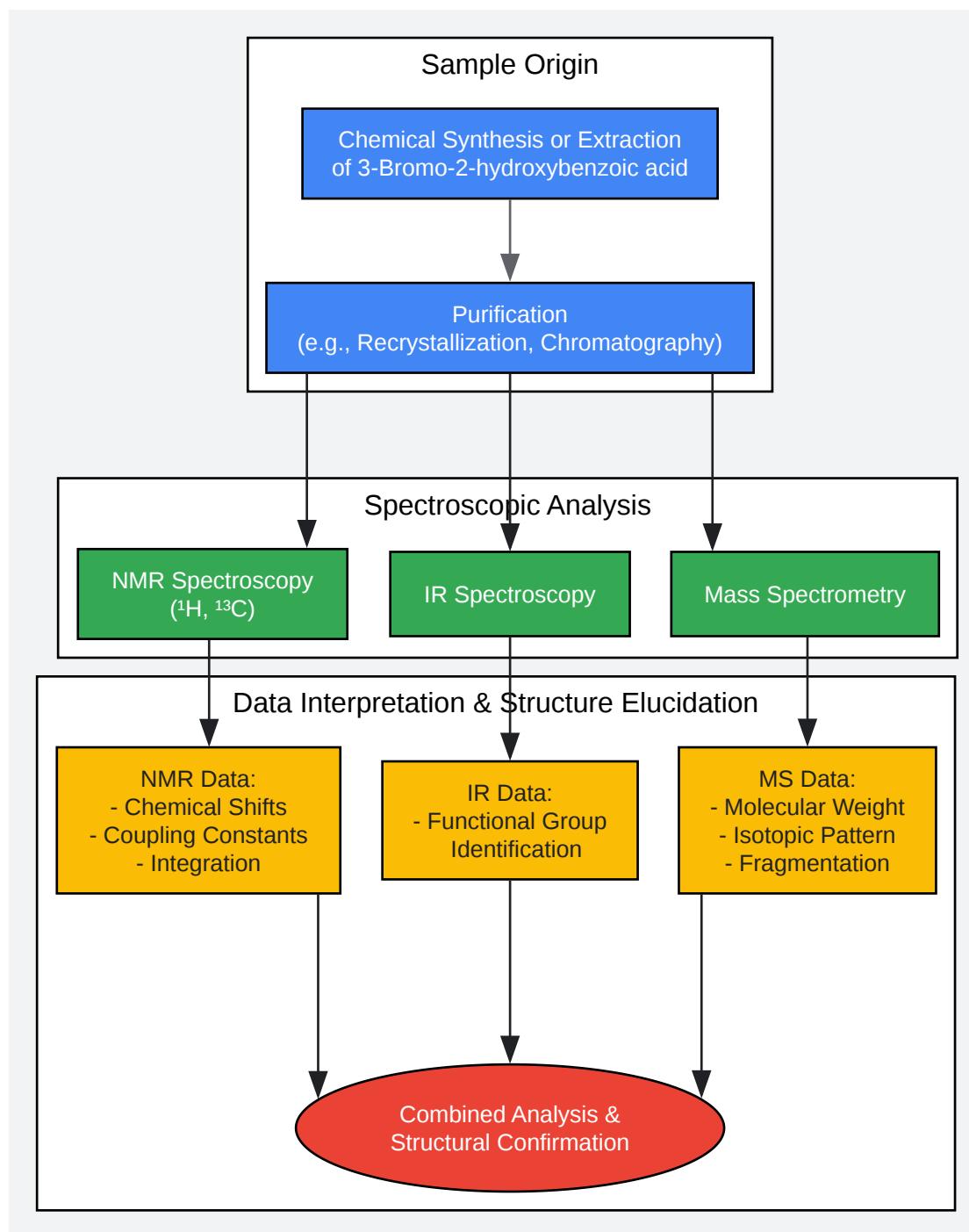
Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy due to its simplicity.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or ZnSe) is clean. A background spectrum of the empty crystal is recorded first.
- Sample Application: Place a small amount of the solid **3-Bromo-2-hydroxybenzoic acid** powder onto the center of the ATR crystal.
- Pressure Application: Use the instrument's pressure arm to apply firm and even pressure, ensuring good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum. The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
- Cleaning: After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for the analysis of small organic molecules.


- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is heated in a vacuum to induce vaporization.
- Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical ion known as the molecular ion $([\text{M}]^{+\bullet})$.
- Mass Analysis: The newly formed ions are accelerated by an electric field into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).

- **Detection:** The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value.
- **Data Presentation:** The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **3-Bromo-2-hydroxybenzoic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic analysis and structural confirmation.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Bromo-2-hydroxybenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049128#spectroscopic-data-nmr-ir-ms-of-3-bromo-2-hydroxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com